molecular formula C12H17NO B127004 2-(2-Phenylethyl)morpholine CAS No. 58039-64-8

2-(2-Phenylethyl)morpholine

Cat. No. B127004
CAS RN: 58039-64-8
M. Wt: 191.27 g/mol
InChI Key: TXIWKJLQPACJEW-UHFFFAOYSA-N
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Description

Morpholine derivatives are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry and organic synthesis due to their diverse biological activities and potential as building blocks for complex molecules. The compound "2-(2-Phenylethyl)morpholine" is not directly mentioned in the provided papers, but the research on related morpholine derivatives can offer insights into its chemical behavior and applications.

Synthesis Analysis

The synthesis of morpholine derivatives can involve various strategies, including photoinduced one-electron reductive activation, bromination, dehydration, cyclization, and Buchwald–Hartwig amination. For instance, dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate was synthesized through photoinduced activation for stereoselective CC bond formation . Another example is the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which was achieved in nine steps with an overall yield of 36% . These methods demonstrate the versatility of approaches available for constructing morpholine scaffolds.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often confirmed using techniques such as NMR, IR, Mass spectral studies, and single crystal X-ray diffraction. For example, the structure of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was confirmed by X-ray diffraction, revealing a monoclinic system with specific lattice parameters . Similarly, the crystal structure of N-(2-morpholinoethyl)-2-oximato-1-phenylpropan-1-iminechloropalladium(II) was determined, showing a planar coordination around the palladium atom .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions, including transfer hydrogenation and Michael addition/internal nucleophilic substitution. Rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl} morpholine were synthesized and used as efficient catalysts for the transfer hydrogenation reaction of ketones . Additionally, a bioactive morpholine derivative was synthesized through Michael addition/internal nucleophilic substitution under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. Photophysical analyses of new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines indicated intraligand and charge-transfer type transitions, which are consistent with the aromatic structures of the heterocycle moieties . The biological activities of these compounds, such as antibacterial, antioxidant, and anti-TB activities, are also noteworthy and have been explored in various studies .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One significant application of 2-(2-Phenylethyl)morpholine derivatives is in the development of neurokinin-1 (NK-1) receptor antagonists. Structural modifications to morpholine acetal human NK-1 receptor antagonists have led to potent, long-acting compounds capable of inhibiting inflammation and exhibiting potential for treating peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders due to their ability to displace Substance P from NK-1 receptors and their prolonged receptor occupancy time (Hale et al., 1998).

Synthetic Chemistry

2-(2-Phenylethyl)morpholine and its derivatives have been explored in synthetic chemistry for novel reactions. For instance, 5-methoxy-2-(1-phenylethyl)-1,4-benzoquinones have shown unique amination reactions at the β-carbon atom of the alkyl group with the formation of 2-morpholino-3-phenylbenzofurans, highlighting the compound's versatility in organic synthesis (Jurd, 1978).

Pharmacological Applications

Morpholine derivatives, including 2-(2-Phenylethyl)morpholine, have been synthesized and assessed for various pharmacological activities. Some of these derivatives exhibit analgesic, anti-inflammatory, and antimicrobial activities, suggesting their potential in developing new therapeutic agents (Avramova et al., 1998).

Medicinal Chemistry and Drug Design

The morpholine ring, a feature of many bioactive molecules, is valued in medicinal chemistry for its physicochemical, biological, and metabolic properties. Morpholine derivatives exhibit a wide range of biological activities, and the compound's versatility makes it a significant scaffold in drug design and development. This highlights the importance of 2-(2-Phenylethyl)morpholine and similar compounds in creating pharmacophores for enzyme inhibitors and receptor affinity (Kourounakis et al., 2020).

Antimicrobial Activity

Modulation of antibiotic activity against multidrug-resistant strains has been observed with morpholine derivatives, indicating their potential in addressing the challenge of microbial resistance to existing antibiotics. This suggests the application of 2-(2-Phenylethyl)morpholine derivatives in developing new antimicrobial strategies (Oliveira et al., 2015).

Safety And Hazards

Morpholine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, corrosive, and harmful if swallowed . It causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility .

Future Directions

Morpholines, including 2-(2-Phenylethyl)morpholine, continue to attract significant attention due to their widespread availability in natural products and biologically relevant compounds . Future research will likely continue to explore the synthesis of morpholines and their potential applications in various fields .

properties

IUPAC Name

2-(2-phenylethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIWKJLQPACJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylethyl)morpholine

CAS RN

58039-64-8
Record name 2-(2-phenylethyl)morpholine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 2-(β-phenylethyl)morpholine-5-one (430 mg.) in dry tetrahydrofuran (4 ml.) is added to a stirred suspension of lithium aluminium hydride (200 mg.) in dry ether (20 ml.) at such a rate that the mixture refluxes gently. After complete addition, the mixture is stirred and refluxed for 2 hours, then it is cooled and there are successively added water (0.2 ml.), sodium hydroxide solution (2N, 0.2 ml.) and water (0.6 ml.) and stirring is continued for 15 minutes. The mixture is filtered and the filtrate is evaporated under reduced pressure to give 2-(β-phenylethyl)morpholine as an oil which may be converted to its hydrogen oxalate salt, m.p. 151°-152° C. or its hydrogen maleate salt, m.p. 120°-122° C. on recrystallisation from methanol/ethyl acetate.
Name
2-(β-phenylethyl)morpholine-5-one
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Four

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